molecular formula C₁₂H₁₅NO₈ B016185 4-Nitrophenyl-beta-D-glucopyranoside CAS No. 2492-87-7

4-Nitrophenyl-beta-D-glucopyranoside

Cat. No.: B016185
CAS No.: 2492-87-7
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-RMPHRYRLSA-N
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Scientific Research Applications

4-Nitrophenyl beta-D-glucopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Mechanism of Action

Target of Action

The primary target of PNPG is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in beta-D-glucosides .

Mode of Action

PNPG acts as a chromogenic substrate for beta-D-glucosidase . When the enzyme cleaves the glycosidic bond in PNPG, it results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color in alkaline conditions , providing a convenient method for monitoring enzyme activity.

Biochemical Pathways

The cleavage of PNPG by beta-D-glucosidase is a part of the broader glycoside hydrolysis process . This process is essential for the breakdown of complex carbohydrates in organisms. The release of 4-nitrophenol serves as a marker for the activity of beta-D-glucosidase and, by extension, the progress of glycoside hydrolysis.

Result of Action

The primary result of PNPG’s action is the production of 4-nitrophenol , a yellow-colored compound . This change in color allows researchers to easily measure the activity of beta-D-glucosidase and other similar enzymes .

Action Environment

The action of PNPG is influenced by the pH of the environment. The yellow color of 4-nitrophenol, the product of PNPG cleavage, is most pronounced in alkaline conditions . Therefore, the efficacy of PNPG as a chromogenic substrate can be influenced by the pH of the solution it is in.

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

Harnessing non-specific hydrophobic interactions, as seen in the synthesis of 4-Nitrophenyl beta-D-glucopyranoside, could have wide applications in the synthesis of complex glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl beta-D-glucopyranoside can be synthesized through a chemo-enzymatic process. The chemical synthesis involves the preparation of an anomeric mixture followed by selective removal of the beta-anomer using specific enzymatic hydrolysis . The reaction conditions typically involve the use of organic solvents and ionic liquids to achieve high yields .

Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-glucopyranoside involves the use of engineered beta-glucosidase enzymes in non-aqueous reaction systems. These systems include organic solvents, ionic liquids, and co-solvent mixtures, which facilitate the reverse hydrolysis reactions . The process is optimized to achieve high yields and purity of the final product.

Comparison with Similar Compounds

  • 4-Nitrophenyl alpha-D-glucopyranoside
  • 4-Nitrophenyl beta-D-galactopyranoside
  • 2-Nitrophenyl beta-D-glucopyranoside
  • 4-Nitrophenyl beta-D-lactopyranoside
  • 4-Nitrophenyl beta-D-glucuronide

Comparison: 4-Nitrophenyl beta-D-glucopyranoside is unique due to its specific use as a chromogenic substrate for beta-D-glucosidase activity. While similar compounds like 4-Nitrophenyl alpha-D-glucopyranoside and 4-Nitrophenyl beta-D-galactopyranoside are also used as enzyme substrates, they target different enzymes and exhibit different reaction kinetics . The presence of the nitro group in the para position of the phenyl ring enhances its chromogenic properties, making it a preferred choice for biochemical assays .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883854
Record name .beta.-D-Glucopyranoside, 4-nitrophenyl
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Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-87-7
Record name p-Nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2492-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl beta-D-glucoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Glucopyranoside, 4-nitrophenyl
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-D-Glucopyranoside, 4-nitrophenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl β-D-glucopyranoside
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Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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